molecular formula C20H30Cl4Rh2 10* B1143706 Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer CAS No. 12354-85-7

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Cat. No. B1143706
CAS RN: 12354-85-7
M. Wt: 618.08
InChI Key:
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Description

Synthesis Analysis

The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of chloro-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) dimers with thiol derivatives, leading to neutral and cationic dinuclear complexes with high yield and specific structural features. The synthesized complexes exhibit notable molecular structures, including bridged thiolato ligands and the absence of metal-metal bonds, with the pentamethylcyclopentadienyl and chlorido ligands oriented syn to each other, an uncommon conformation for such dinuclear complexes (Gupta et al., 2013).

Molecular Structure Analysis

The molecular structure of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and related complexes has been characterized by spectroscopic methods and computational studies. The unique structural features have been rationalized using DFT calculations, revealing insights into the coordination environment and conformational preferences of these complexes. The neutral complexes, for instance, display two rhodium atoms bridged by thiolato ligands without metal-metal bonds, highlighting the syn orientation of the pentamethylcyclopentadienyl and chlorido ligands (Gupta et al., 2013).

Chemical Reactions and Properties

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer participates in a variety of chemical reactions, including the reaction with thiol derivatives to form dinuclear complexes. These reactions illustrate the compound's reactivity towards ligand substitution and its potential in catalyzing transformations. The complexes exhibit catalytic activity for the oxidation of glutathione, demonstrating their functional versatility and potential application in catalysis and biochemistry (Gupta et al., 2013).

Scientific Research Applications

Anticancer Activity

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been synthesized and evaluated for their in vitro anticancer activity. Neutral dinuclear dithiolato-bridged pentamethylcyclopentadienyl Rh(III) complexes and cationic dinuclear trithiolato-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) complexes were synthesized and showed antiproliferative activity against cancerous human ovarian cell lines, A2780 and A2780cisR, and noncancerous HEK293 human embryonic kidney cells, with some complexes displaying significant cytotoxicity with IC50 values in the nanomolar range (Gupta et al., 2013).

Catalytic Applications

Pentamethylcyclopentadienyl rhodium complexes have been synthesized and found to catalyze various chemical reactions. For instance, Rh(III) complexes with 1-(2,4,6-triisopropylphenyl-)3-methyl-1H-phosphole showed utility as catalysts in the hydroformylation of styrene, giving the branched aldehyde in regioselectivities of 65–96% (Odinets et al., 2007).

Materials Science

In the realm of materials science, air-stable dimers of sandwich compounds including rhodocene and (pentamethylcyclopentadienyl)(arene)ruthenium and iron derivatives have been utilized for n-doping electron-transport materials, demonstrating their potential in creating high-performance electronic devices (Guo et al., 2012).

Chemical and Structural Analysis

The structure and reactivity of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been extensively studied, providing valuable insights into their chemical properties. For example, chlorido(dimethyl 2,2'-bipyridine-4,4'-dicarboxylate-κ2N,N')(η5-pentamethylcyclopentadienyl)rhodium(III) chloride 1-hydroxypyrrolidine-2,5-dione disolvate has been synthesized and analyzed, revealing complex hydrogen bonding interactions within its crystal structure (Sivanesan et al., 2013).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .

properties

CAS RN

12354-85-7

Product Name

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

Molecular Formula

C20H30Cl4Rh2 10*

Molecular Weight

618.08

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride

InChI

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3]

Origin of Product

United States

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